3,4-Dihydro-2-methoxy-2H-pyran
Overview
Description
3,4-Dihydro-2-methoxy-2H-pyran is a heterocyclic organic compound with the molecular formula C6H10O2. It is a colorless to light yellow liquid with a boiling point of approximately 126°C and a flash point of 16°C . This compound is known for its versatility in various chemical reactions and applications, making it a valuable substance in both research and industry.
Mechanism of Action
Target of Action
3,4-Dihydro-2-methoxy-2H-pyran, also known as 2-Methoxy-3,4-dihydro-2H-pyran , is a chemical compound with the molecular formula
C6H10O2C_6H_{10}O_2C6H10O2
. It is primarily used as a protecting group for alcohols in organic synthesis . The primary targets of this compound are the hydroxyl groups present in alcohols .Mode of Action
The compound acts by forming a tetrahydropyranyl (THP) ether when it reacts with an alcohol . This reaction protects the alcohol from a variety of reactions . The THP ether can later be restored to the original alcohol by acidic hydrolysis .
Biochemical Pathways
The formation of the THP ether involves the reaction of the alcohol with this compound in the presence of an acid catalyst . This reaction is part of a larger biochemical pathway involving the protection and deprotection of functional groups in organic synthesis .
Result of Action
The primary result of the action of this compound is the protection of alcohols from unwanted reactions during organic synthesis . By forming a THP ether, the compound effectively masks the reactivity of the alcohol, allowing other reactions to take place without interference .
Action Environment
The action of this compound is influenced by several environmental factors. It is sensitive to acidic conditions, which can trigger the removal of the protecting group . The compound should be stored and handled in a well-ventilated environment away from sources of ignition, as it is classified as a flammable liquid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dihydro-2-methoxy-2H-pyran can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-2-methoxybutanoic acid with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired product . Another method includes the use of olefin metathesis and double bond migration catalyzed by Grubbs’ catalysts .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of pyran derivatives. This process is typically carried out under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2-methoxy-2H-pyran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield tetrahydropyran derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Produces lactones or carboxylic acids.
Reduction: Yields tetrahydropyran derivatives.
Substitution: Forms various substituted pyran derivatives
Scientific Research Applications
3,4-Dihydro-2-methoxy-2H-pyran has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis. It also serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: this compound is used in the production of polymers, resins, and coatings.
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: Similar in structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Methoxytetrahydropyran: Another methoxy-substituted pyran, but with a fully saturated ring, leading to different reactivity and applications.
Tetrahydropyran: A fully saturated pyran ring, commonly used as a solvent and in the synthesis of other heterocyclic compounds.
Uniqueness: 3,4-Dihydro-2-methoxy-2H-pyran stands out due to its unique combination of a methoxy group and a partially unsaturated pyran ring. This structure imparts distinct reactivity patterns, making it valuable in specific synthetic applications where other pyran derivatives may not be as effective .
Properties
IUPAC Name |
2-methoxy-3,4-dihydro-2H-pyran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-7-6-4-2-3-5-8-6/h3,5-6H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYWUZHUTJDTGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027570 | |
Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |
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Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid with an ether-like odor; [OECD SIDS: IUCLID Data Set] Clear faintly yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |
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CAS No. |
4454-05-1 | |
Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4454-05-1 | |
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Record name | 2-Methoxy-3,4-dihydro-2H-pyran | |
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Record name | 2H-Pyran, 3,4-dihydro-2-methoxy- | |
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Record name | 3,4-Dihydro-2-methoxy-2H-pyran | |
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Record name | 3,4-dihydro-2-methoxy-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.454 | |
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Record name | 3,4-DIHYDRO-2-METHOXY-2H-PYRAN | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,4-dihydro-2-methoxy-2H-pyran interesting for synthetic chemists?
A1: this compound is a versatile building block in organic synthesis. Its reactivity stems from the presence of the enol ether moiety, making it susceptible to electrophilic attack and enabling various transformations. For instance, it readily undergoes [addition-rearrangement reactions with arylsulfonyl isocyanates to yield functionalized 2-piperidones] [, ]. This reaction offers a new route to valuable piperidone derivatives, which are important structural motifs in many pharmaceuticals and biologically active compounds.
Q2: Can you provide an example of how this compound has been used in total synthesis?
A2: [Researchers employed a photochemical cycloaddition reaction between this compound and 1,3-diacetylimidazolin-2-one as a key step in the total synthesis of (±)-biotin] []. This strategy highlights the potential of this compound to construct complex molecular architectures relevant to natural product synthesis.
Q3: How does the substitution pattern on the this compound ring influence its reactivity?
A3: [Studies have shown that introducing methyl substituents at the 5- and 6-positions of the this compound ring can impact the regioselectivity and yield of the addition-rearrangement reaction with arylsulfonyl isocyanates] []. This finding suggests that fine-tuning the substitution pattern on the pyran ring allows for control over the reaction outcome and access to a wider range of substituted piperidone derivatives.
Q4: What other types of electrophiles react with 3,4-dihydro-2-methoxy-2H-pyrans?
A4: While arylsulfonyl isocyanates are well-documented reactants, research also demonstrates the reactivity of [this compound and its derivatives with (4-methylphenyl)sulfonyl isocyanate] []. This suggests that a broader range of sulfonyl isocyanates can participate in these reactions, potentially leading to diverse piperidone structures. Further exploration of other electrophilic species is an active area of research to expand the synthetic utility of this compound.
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